Chevalone E

Antibiotic Synergy MRSA Meroterpenoid

Chevalone E is the C-3 deacetylated meroditerpenoid from Aspergillus similanensis that selectively potentiates oxacillin against MRSA—not a direct antibacterial (MIC>256μg/mL). Unlike acetylated Chevalone C (direct antimycobacterial/cytotoxic), Chevalone E reverses β-lactam resistance via an 8-fold MIC reduction (FIC<0.188). This stark functional divergence, driven solely by the C-3 acetoxy group, makes Chevalone E indispensable for SAR studies probing meroterpenoid bioactivity determinants, antibiotic-adjuvant specificity research, and medicinal chemistry campaigns generating novel anticancer analogues. Ideal for investigating β-lactam resistance reversal mechanisms and validating combination therapies against drug-resistant MRSA.

Molecular Formula C26H38O4
Molecular Weight 414.6 g/mol
Cat. No. B10820743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChevalone E
Molecular FormulaC26H38O4
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C
InChIInChI=1S/C26H38O4/c1-15-13-17(27)16-14-20-25(5)10-7-18-23(2,3)21(28)9-11-24(18,4)19(25)8-12-26(20,6)30-22(16)29-15/h13,18-21,28H,7-12,14H2,1-6H3/t18-,19+,20-,21-,24-,25+,26-/m0/s1
InChIKeyPSHUZQHBLAPAMD-KFCOXGNHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chevalone E: A Meroditerpenoid with Targeted Antibiotic Synergy


Chevalone E (also known as Deacetylchevalone C, CAS: 1315451-94-5) is a meroditerpenoid fungal metabolite originally isolated from the marine sponge-associated fungus Aspergillus similanensis KUFA 0013 [1]. It belongs to the chevalone family of meroterpenoids, which are characterized by a complex polycyclic carbon skeleton incorporating a pyrone ring. Chevalone E is structurally distinguished from its close analog Chevalone C by the absence of an acetyl group at the C-3 position. This compound has garnered interest due to its demonstrated ability to act synergistically with specific antibiotics against drug-resistant bacterial strains, positioning it as a compound of interest in antimicrobial resistance research [1].

Why Chevalone E Cannot Be Substituted by Generic Chevalone Analogs


The chevalone family exhibits highly variable biological activities based on subtle structural modifications, particularly at the C-3 position. Chevalone C, which contains an acetoxy group at C-3, demonstrates direct antimycobacterial and cytotoxic activity (MIC 6.3 μg/mL against M. tuberculosis H37Ra; IC50 8.7 μg/mL against BC1 breast cancer cells) [1]. In stark contrast, Chevalone E lacks this C-3 acetoxy group and shows no direct antibacterial activity (MIC >256 μg/mL against standard strains) [2]. Instead, Chevalone E functions as a potent antibiotic synergist, specifically enhancing the efficacy of oxacillin against MRSA—an activity not shared by the structurally related meroditerpene aszonapyrone, which synergizes only with vancomycin [2]. This functional divergence demonstrates that members of the chevalone family are not interchangeable and must be selected based on the specific research or application goal.

Quantitative Evidence Guide for Chevalone E Selection and Procurement


Chevalone E Synergistically Potentiates Oxacillin Against MRSA: 8-Fold Reduction in MIC

Chevalone E exhibits significant synergy with the β-lactam antibiotic oxacillin against methicillin-resistant Staphylococcus aureus (MRSA), reducing the oxacillin MIC from 128 μg/mL to 16 μg/mL [1]. This 8-fold reduction is quantified by a Fractional Inhibitory Concentration (FIC) index of <0.188, where values below 0.5 denote strong synergy [1]. In contrast, the combination of Chevalone E with ampicillin showed no such effect (FIC >1.5), highlighting a specific and selective synergism profile [1].

Antibiotic Synergy MRSA Meroterpenoid

Structural Basis for Functional Divergence: C-3 Deacetylation Abolishes Direct Antibacterial Activity

Chevalone E lacks intrinsic antibacterial activity, with MIC values >256 μg/mL against standard Gram-positive and Gram-negative bacteria, including S. aureus ATCC 25923, B. subtilis ATCC 6633, E. coli ATCC 25922, and P. aeruginosa ATCC 27853 [1]. This is directly contrasted with Chevalone C, which possesses an acetoxy group at C-3 and demonstrates direct activity against M. tuberculosis (MIC 6.3 μg/mL) [2] and cancer cell lines (IC50 8.7 μg/mL against BC1) [2]. The absence of the C-3 acetoxy group in Chevalone E is identified as the critical structural determinant that eliminates direct antimicrobial potency but enables a distinct synergist profile [1].

Structure-Activity Relationship Meroterpenoid Antimicrobial

Differential Synergy Profile: Chevalone E Distinct from Aszonapyrone A

Chevalone E and aszonapyrone A are both meroditerpenes found in Neosartorya species, yet they exhibit mutually exclusive antibiotic synergy profiles. Chevalone E shows specific synergy with oxacillin against MRSA (FIC <0.188) but not with vancomycin [1]. Conversely, aszonapyrone A exhibits synergy only with vancomycin against vancomycin-resistant Enterococcus (VRE), and not with oxacillin against MRSA [1]. This stark functional divergence, despite close structural relatedness, underscores that these compounds cannot be considered general 'antibiotic synergists' and must be matched precisely to the resistance phenotype of interest.

Antibiotic Adjuvant MRSA VRE

Derivatization Enables Enhanced Cytotoxic Synergy with Doxorubicin

While Chevalone E itself has not been reported to possess direct cytotoxic activity, synthetic and biocatalytic derivatization of Chevalone E has yielded analogues that exhibit synergistic inhibition of MDA-MB-231 breast cancer cell viability when combined with the chemotherapeutic agent doxorubicin [1]. This establishes Chevalone E not as a direct anticancer agent, but as a versatile scaffold for generating synergistic anticancer adjuvants, expanding its utility beyond antimicrobial research.

Cancer Drug Synergy Meroterpenoid

Recommended Application Scenarios for Chevalone E Based on Quantitative Evidence


MRSA Antibiotic Adjuvant Research

Chevalone E is ideally suited for research focused on reversing β-lactam resistance in methicillin-resistant Staphylococcus aureus (MRSA). Its demonstrated ability to reduce the oxacillin MIC by 8-fold (from 128 to 16 μg/mL) with a synergistic FIC index <0.188 [1] makes it a valuable tool compound for investigating mechanisms of antibiotic potentiation. This is particularly relevant for studies exploring combination therapies to overcome resistance mechanisms that render oxacillin ineffective alone.

Structure-Activity Relationship (SAR) Studies in Meroterpenoids

The clear functional divergence between Chevalone E (deacetylated at C-3, acts as a synergist) and Chevalone C (acetylated at C-3, shows direct antimicrobial and cytotoxic activity) [1][2] positions Chevalone E as a critical comparator in SAR studies. Researchers investigating the molecular determinants of meroterpenoid bioactivity can use Chevalone E to probe the role of the C-3 acetoxy group, facilitating the rational design of analogs with tailored pharmacological profiles.

Scaffold for Derivatization and Medicinal Chemistry

Chevalone E serves as a versatile starting scaffold for generating novel analogues with enhanced biological properties. Its successful derivatization via biocatalytic and chemical methods has yielded compounds that synergistically inhibit breast cancer cell growth in combination with doxorubicin [3]. Procurement of Chevalone E enables medicinal chemistry campaigns aimed at creating and screening new meroterpenoid derivatives for a range of therapeutic applications, particularly in oncology.

Comparative Studies of Antibiotic Adjuvant Specificity

The mutually exclusive synergy profiles of Chevalone E (oxacillin/MRSA) and the structurally related aszonapyrone A (vancomycin/VRE) [1] make Chevalone E an essential compound for comparative studies investigating the molecular basis of antibiotic-adjuvant specificity. Researchers can employ Chevalone E to dissect the precise interactions between meroterpenoids, β-lactam antibiotics, and MRSA resistance mechanisms, providing insights for the development of targeted adjuvant therapies.

Quote Request

Request a Quote for Chevalone E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.